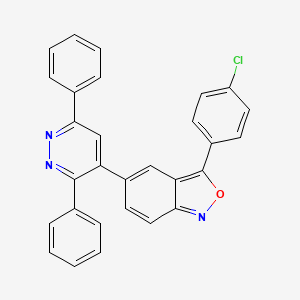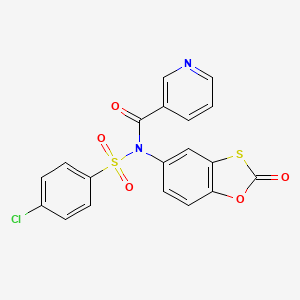
3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorophenyl group, a diphenylpyridazinyl group, and a benzoxazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the benzoxazole core.
Formation of the Diphenylpyridazinyl Group: This can be synthesized separately and then coupled to the benzoxazole core through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions may target the nitrogen-containing pyridazinyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or photonic materials.
Biology
Biological Probes: Used in the study of biological pathways and interactions.
Drug Development: Potential as a lead compound in the development of pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Polymer Science:
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
2,1-Benzoxazole: The core structure without the chlorophenyl and diphenylpyridazinyl groups.
4-Chlorophenylbenzoxazole: A simpler compound with only the chlorophenyl group attached to the benzoxazole core.
Diphenylpyridazinylbenzoxazole: A compound with the diphenylpyridazinyl group but lacking the chlorophenyl group.
Uniqueness
3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole is unique due to the combination of its structural elements, which may confer specific chemical and biological properties not found in simpler analogs. This uniqueness can be leveraged in various scientific and industrial applications.
属性
分子式 |
C29H18ClN3O |
|---|---|
分子量 |
459.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C29H18ClN3O/c30-23-14-11-21(12-15-23)29-25-17-22(13-16-26(25)33-34-29)24-18-27(19-7-3-1-4-8-19)31-32-28(24)20-9-5-2-6-10-20/h1-18H |
InChI 键 |
CEHVUOJIAKPPHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-diamino-4-[4-(methylsulfanyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11568658.png)
![N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11568662.png)
![Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11568679.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11568681.png)
![N-(2-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11568686.png)
![7-Fluoro-1-(4-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568693.png)
![6-(4-Chlorophenyl)-2-(2,3-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11568694.png)
![2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11568695.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11568702.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B11568711.png)

![7-Bromo-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568724.png)
![1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11568725.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568726.png)
